(2-Chlorooxazol-4-YL)methanol
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Overview
Description
(2-Chlorooxazol-4-YL)methanol is an organic compound with the molecular formula C4H4ClNO2. It belongs to the class of oxazole derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a chloro-substituted oxazole ring attached to a methanol group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorooxazol-4-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloroacetyl chloride with glycine, followed by cyclization to form the oxazole ring. The resulting intermediate is then reduced to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow synthesis and catalytic processes may be utilized to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (2-Chlorooxazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding oxazole derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
- Oxidation products include (2-Chlorooxazol-4-YL)aldehyde and (2-Chlorooxazol-4-YL)carboxylic acid.
- Reduction products include oxazole derivatives without the chloro substituent.
- Substitution products vary depending on the nucleophile used, resulting in a wide range of functionalized oxazole derivatives .
Scientific Research Applications
(2-Chlorooxazol-4-YL)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (2-Chlorooxazol-4-YL)methanol involves its interaction with specific molecular targets. The chloro group and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
(2-Chlorooxazole): Lacks the methanol group, resulting in different reactivity and applications.
(4-Hydroxyoxazole): Features a hydroxyl group instead of a chloro group, leading to distinct chemical properties.
(2-Methyl-4-chlorooxazole): Contains a methyl group instead of a methanol group, affecting its solubility and reactivity
Uniqueness: (2-Chlorooxazol-4-YL)methanol is unique due to the presence of both a chloro substituent and a methanol group, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2-chloro-1,3-oxazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMQMGKNKSNKCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463985 |
Source
|
Record name | (2-CHLOROOXAZOL-4-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706789-06-2 |
Source
|
Record name | 2-Chloro-4-oxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706789-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-CHLOROOXAZOL-4-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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